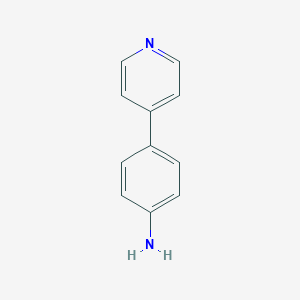

4-(Pyridin-4-yl)aniline

描述

The exact mass of the compound 4-(Pyridin-4-yl)aniline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-(Pyridin-4-yl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Pyridin-4-yl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

4-pyridin-4-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2/c12-11-3-1-9(2-4-11)10-5-7-13-8-6-10/h1-8H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKVYVZSNXXTOMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=NC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50363753 | |

| Record name | 4-(Pyridin-4-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13296-04-3 | |

| Record name | 4-(Pyridin-4-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(pyridin-4-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to the Synthesis of 4-(Pyridin-4-yl)aniline via Suzuki-Miyaura Coupling

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-(pyridin-4-yl)aniline, a pivotal building block in medicinal chemistry, from 4-pyridineboronic acid. The core of this synthesis is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds. This document outlines a detailed experimental protocol, presents quantitative data in a structured format, and includes visualizations of the reaction mechanism and experimental workflow to ensure reproducibility and facilitate its application in a laboratory setting. The pyridine-aniline scaffold is a well-established pharmacophore in a multitude of kinase inhibitors, valued for its ability to form key interactions within the ATP-binding site of various kinases.

Introduction

4-(Pyridin-4-yl)aniline is a key intermediate in the synthesis of various pharmacologically active compounds. Its structure, featuring a pyridine ring linked to an aniline moiety, is a common motif in molecules designed to interact with biological targets. Notably, it serves as a precursor for the synthesis of 2-Amino-4-(4-pyridyl)phenol, a compound investigated for its potential to increase cardiac contractility. The Suzuki-Miyaura cross-coupling reaction has emerged as the most prevalent and industrially significant method for the synthesis of 4-(pyridin-4-yl)aniline and its derivatives. This reaction offers high yields, tolerance to a wide range of functional groups, and the use of readily available and relatively non-toxic boronic acid reagents.

This guide focuses on the synthesis of 4-(pyridin-4-yl)aniline by coupling 4-pyridineboronic acid with a suitable haloaniline, typically 4-bromoaniline or 4-iodoaniline, in the presence of a palladium catalyst and a base.

Reaction Scheme

The overall reaction for the synthesis of 4-(pyridin-4-yl)aniline via Suzuki-Miyaura coupling is depicted below:

Where X can be Br or I.

Quantitative Data Summary

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of reactants, catalyst, base, and solvent. The following table summarizes representative conditions and expected outcomes based on literature precedents for similar reactions.[1]

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Aryl Halide | 4-Bromoaniline | 4-Iodoaniline | 4-Bromo-3-methylaniline[1] |

| Boronic Acid | 4-Pyridineboronic acid | 4-Pyridineboronic acid | 4-Pyridineboronic acid[1] |

| Catalyst | Pd(PPh₃)₄ | Pd(dppf)Cl₂ | Pd(PPh₃)₄[1] |

| Catalyst Loading | 1-5 mol% | 1-3 mol% | 5 mol%[1] |

| Base | K₂CO₃ | K₃PO₄ | K₂CO₃[1] |

| Base Equiv. | 2.0 equiv. | 2.0 equiv. | 2.0 equiv.[1] |

| Solvent System | 1,4-Dioxane/Water (4:1) | Toluene/Water (4:1) | 1,4-Dioxane/Water (4:1)[1] |

| Temperature | 90-100 °C | 100-110 °C | 90-100 °C[1] |

| Reaction Time | 12-18 hours | 8-16 hours | 12-18 hours[1] |

| Expected Yield | 70-85% | 75-90% | 75-90%[1] |

Detailed Experimental Protocol

This protocol details the synthesis of 4-(pyridin-4-yl)aniline from 4-bromoaniline and 4-pyridineboronic acid.

4.1. Materials and Reagents

-

4-Bromoaniline (1.0 equiv.)

-

4-Pyridineboronic acid (1.2 equiv.)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv.)[1]

-

Potassium carbonate (K₂CO₃), anhydrous (2.0 equiv.)[1]

-

1,4-Dioxane, anhydrous

-

Water, degassed

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

4.2. Reaction Setup

-

To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromoaniline (1.0 mmol, 172 mg), 4-pyridineboronic acid (1.2 mmol, 147 mg), and potassium carbonate (2.0 mmol, 276 mg).[1]

-

Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere. The palladium(0) catalyst is highly sensitive to oxygen.[2]

-

Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 58 mg), to the flask under the inert atmosphere.[1]

-

Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask via cannula or syringe.[1] Solvents must be thoroughly degassed to remove dissolved oxygen, which can deactivate the catalyst.[2]

4.3. Reaction Execution

-

Heat the reaction mixture to 90-100 °C with vigorous stirring.[1]

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.[1]

4.4. Work-up and Purification

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).[1]

-

Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).[1]

-

Combine the organic extracts and wash with brine (20 mL).[1]

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.[1]

-

Purify the crude product by flash column chromatography on silica gel. A gradient of hexane/ethyl acetate is typically effective for eluting the pure 4-(pyridin-4-yl)aniline.[1] The expected product is an off-white to pale yellow solid.[1]

Visualizations

5.1. Suzuki-Miyaura Catalytic Cycle

The mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium complex.

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

5.2. Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of 4-(pyridin-4-yl)aniline.

Caption: A general workflow for the synthesis of 4-(pyridin-4-yl)aniline.

5.3. Role in Drug Development

4-(Pyridin-4-yl)aniline serves as a crucial building block in the synthesis of more complex molecules with therapeutic potential.

Caption: Role of 4-(Pyridin-4-yl)aniline in drug development.

Troubleshooting and Optimization

-

Low Yield:

-

Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere to prevent catalyst oxidation.[2]

-

Reagent Quality: Use high-purity starting materials. Boronic acids can degrade if not stored properly.[2]

-

Solvent Degassing: Thoroughly degas all solvents before use.[2]

-

Base: The choice and quality of the base are critical. Ensure it is anhydrous and finely powdered.

-

-

Byproduct Formation:

-

Homocoupling: Dimerization of the starting materials can occur, often due to the presence of oxygen.

-

Protodeboronation: The boronic acid can decompose to pyridine, particularly at elevated temperatures in the presence of water.

-

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides an efficient and reliable method for the synthesis of 4-(pyridin-4-yl)aniline. By carefully controlling the reaction parameters, particularly the inert atmosphere and the quality of reagents, high yields of the desired product can be achieved. This technical guide provides a solid foundation for researchers to successfully synthesize this important building block for applications in drug discovery and development.

References

Spectroscopic Data of 4-(Pyridin-4-yl)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the versatile chemical intermediate, 4-(Pyridin-4-yl)aniline. This document is intended to serve as a valuable resource for researchers and professionals involved in organic synthesis, medicinal chemistry, and materials science, offering detailed spectroscopic information and the methodologies for its acquisition.

Introduction

4-(Pyridin-4-yl)aniline, a molecule incorporating both a pyridine and an aniline moiety, is a significant building block in the synthesis of a wide range of compounds with applications in medicinal chemistry and materials science. Accurate and detailed spectroscopic data is paramount for the unambiguous identification and characterization of this compound, ensuring the integrity and reproducibility of research and development endeavors. This guide presents a consolidated summary of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for 4-(Pyridin-4-yl)aniline.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for 4-(Pyridin-4-yl)aniline

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 8.81 | s | 2H | Pyridine H-2, H-6 | |

| 8.25 | s | 2H | Pyridine H-3, H-5 | |

| 7.76 | d | 2H | 8.7 | Aniline H-2', H-6' |

| 6.87 | m | 2H | Aniline H-3', H-5' | |

| 2.09 | s | 2H | -NH₂ |

Note: The ¹H NMR data was reported in d₆-DMSO at 400 MHz.[1]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹³C NMR Spectroscopic Data for 4-(Pyridin-4-yl)aniline

| Predicted Chemical Shift (δ) ppm | Assignment |

| ~150 | Pyridine C-2, C-6 |

| ~122 | Pyridine C-3, C-5 |

| ~148 | Pyridine C-4 |

| ~147 | Aniline C-4' |

| ~130 | Aniline C-1' |

| ~128 | Aniline C-2', C-6' |

| ~115 | Aniline C-3', H-5' |

Note: These are predicted values and should be confirmed with experimental data.

Infrared (IR) Spectroscopy

Specific experimental IR absorption data for 4-(Pyridin-4-yl)aniline is not detailed in the readily available literature. However, the characteristic absorption bands for the functional groups present in the molecule are well-established.

Table 3: Expected IR Absorption Bands for 4-(Pyridin-4-yl)aniline

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450-3250 | Medium-Strong | N-H stretch (asymmetric and symmetric) of the primary amine |

| 3100-3000 | Medium-Weak | Aromatic C-H stretch |

| 1620-1580 | Medium-Strong | C=C and C=N ring stretching (pyridine and benzene) |

| 1620-1550 | Medium | N-H bending (scissoring) |

| 1500-1400 | Medium-Strong | Aromatic ring stretching |

| 850-810 | Strong | para-disubstituted benzene C-H out-of-plane bending |

Note: These are expected ranges and the exact peak positions may vary based on the sample preparation method and the physical state of the sample.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for 4-(Pyridin-4-yl)aniline

| Technique | Ion | m/z (Observed) | m/z (Calculated) |

| Electrospray Ionization (ESI) | [M+H]⁺ | 171 | 171.09 |

| High-Resolution Mass Spectrometry (HRMS) | [M+H]⁺ | 171.0938 | 171.0917 |

Note: The ESI and HRMS data confirm the molecular weight of 4-(Pyridin-4-yl)aniline (C₁₁H₁₀N₂).[1]

Experimental Protocols

Detailed experimental protocols for the acquisition of the cited spectroscopic data are provided below. These are intended to serve as a guideline for researchers aiming to reproduce or verify these findings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A 400 MHz NMR spectrometer.

-

Sample Preparation: The sample of 4-(Pyridin-4-yl)aniline was dissolved in deuterated dimethyl sulfoxide (d₆-DMSO).

-

¹H NMR Acquisition: The ¹H NMR spectrum was acquired at room temperature. Tetramethylsilane (TMS) was used as an internal standard (δ = 0.00 ppm).

-

¹³C NMR Acquisition (General Procedure): A proton-decoupled ¹³C NMR spectrum would be acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.

Infrared (IR) Spectroscopy (General Procedure)

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Sample Preparation (KBr Pellet Method): A small amount of solid 4-(Pyridin-4-yl)aniline is finely ground with dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet.

-

Acquisition: The IR spectrum is typically recorded in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum to eliminate atmospheric and instrumental interferences.

Mass Spectrometry (MS)

-

Instrumentation: A mass spectrometer equipped with an Electrospray Ionization (ESI) source. For high-resolution data, a high-resolution mass spectrometer (e.g., TOF or Orbitrap) is used.

-

Sample Preparation: The sample was dissolved in a suitable solvent compatible with ESI, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL.

-

Acquisition: The sample solution was introduced into the ESI source. The mass spectrum was acquired in positive ion mode to observe the protonated molecule [M+H]⁺.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like 4-(Pyridin-4-yl)aniline.

This guide provides a foundational set of spectroscopic data and methodologies for 4-(Pyridin-4-yl)aniline. For researchers embarking on projects involving this compound, it is recommended to perform their own spectroscopic analysis to confirm the identity and purity of their materials, using the information presented here as a reference.

References

An In-depth Technical Guide to 4-(Pyridin-4-yl)aniline (CAS 13296-04-3): Properties, Safety, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, safety data, and key synthetic applications of 4-(Pyridin-4-yl)aniline (CAS 13296-04-3). This versatile intermediate is of significant interest in medicinal chemistry, primarily for its role as a precursor in the synthesis of novel cardiotonic agents. This document includes tabulated quantitative data, detailed experimental protocols, and visualizations of relevant chemical and biological pathways to support researchers in their drug discovery and development endeavors.

Chemical and Physical Properties

4-(Pyridin-4-yl)aniline is a solid organic compound with the molecular formula C₁₁H₁₀N₂ and a molecular weight of 170.21 g/mol .[1] Its structural and physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₀N₂ | [1] |

| Molecular Weight | 170.21 g/mol | [1] |

| Appearance | White to light yellow/orange powder/crystalline solid | [2] |

| Melting Point | 232-234 °C | [1] |

| Boiling Point | 319.1 °C at 760 mmHg | [1] |

| Density | 1.133 g/cm³ | [1] |

| pKa | 6.55 ± 0.10 (Predicted) | [1] |

| Solubility | No data available | |

| Storage Conditions | Room temperature, in a cool, dark place under an inert atmosphere. Air sensitive. | [2] |

Safety and Toxicology

Hazard Identification: [4]

-

Classification: Skin irritation (Category 2), Eye irritation (Category 2).

-

Signal Word: Warning

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

-

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P332 + P313: If skin irritation occurs: Get medical advice/attention.

-

P337 + P313: If eye irritation persists: Get medical advice/attention.

-

Toxicity Data for Structurally Related Compounds (Aniline):

| Route of Exposure | Species | Value | Reference(s) |

| Oral LD50 | Rat | 250 mg/kg | [1] |

| Dermal LD50 | Rabbit | 820 mg/kg | [1] |

| Inhalation LC50 | Mouse | 248 ppm (4 h) | [1] |

Note: This data is for aniline and should be used for general guidance only, as the toxicity of 4-(Pyridin-4-yl)aniline may differ.

Experimental Protocols

Synthesis of 4-(Pyridin-4-yl)aniline

A common method for the synthesis of 4-(Pyridin-4-yl)aniline involves the deprotection of a Boc-protected precursor.[5]

Materials:

-

tert-butyl 4-(pyridin-4-yl)phenylcarbamate

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

Procedure:

-

Treat tert-butyl 4-(pyridin-4-yl)phenylcarbamate (1 equivalent) with a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA).

-

Stir the reaction mixture at room temperature for 2 hours.

-

Upon completion of the reaction (monitored by TLC or LC-MS), remove the solvent by distillation under reduced pressure to yield 4-(pyridin-4-yl)aniline.

General Protocol for Melting Point Determination

This is a general procedure for determining the melting point of a solid organic compound using a capillary tube method.[6]

Materials:

-

4-(Pyridin-4-yl)aniline

-

Melting point capillary tube

-

Melting point apparatus or Thiele tube with a heating bath (e.g., mineral oil)

-

Thermometer

Procedure:

-

Ensure the sample of 4-(Pyridin-4-yl)aniline is finely powdered.

-

Introduce a small amount of the powdered sample into the open end of a melting point capillary tube to a height of 2-3 mm.

-

Compact the sample at the bottom of the tube by tapping or dropping it through a long glass tube.

-

Place the capillary tube in the heating block of the melting point apparatus or attach it to a thermometer and immerse it in the heating bath of a Thiele tube.

-

Heat the apparatus rapidly to about 15-20 °C below the expected melting point (232-234 °C).

-

Decrease the heating rate to approximately 1-2 °C per minute.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the last solid crystal melts (the end of the melting range).

General Protocol for Boiling Point Determination

This is a general procedure for determining the boiling point of a high-boiling liquid organic compound using the capillary method.[7][8]

Materials:

-

4-(Pyridin-4-yl)aniline (if in liquid form or can be melted without decomposition)

-

Small test tube (e.g., fusion tube)

-

Melting point capillary tube, sealed at one end

-

Heating bath (e.g., mineral oil) in a Thiele tube or beaker

-

Thermometer

Procedure:

-

Add a small amount of liquid 4-(Pyridin-4-yl)aniline to the small test tube.

-

Place the sealed capillary tube, open end down, into the test tube.

-

Attach the test tube to a thermometer.

-

Immerse the assembly in the heating bath.

-

Heat the bath gently. A stream of bubbles will emerge from the open end of the capillary tube.

-

When a continuous stream of bubbles is observed, stop heating.

-

The liquid will begin to cool. The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.

Applications in Drug Development

Synthesis of Cardiotonic Agents

4-(Pyridin-4-yl)aniline is a key intermediate in the synthesis of 2-Amino-4-(4-pyridyl)phenol, a compound that has been shown to increase cardiac contractility.[5] The synthesis involves diazotization, followed by nitration and subsequent reduction.

Mechanism of Action: Phosphodiesterase Inhibition

The cardiotonic effects of many compounds are attributed to the inhibition of phosphodiesterases (PDEs), particularly PDE3, in cardiac muscle cells. Inhibition of PDE3 leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP activates protein kinase A (PKA), which then phosphorylates several key proteins involved in cardiac muscle contraction, leading to increased contractility (positive inotropy).

Conclusion

4-(Pyridin-4-yl)aniline is a valuable building block for the synthesis of pharmacologically active compounds, particularly those targeting cardiovascular diseases. This guide provides essential technical information to aid researchers in the safe and effective use of this compound in their research and development activities. Further investigation into the specific toxicological profile of 4-(Pyridin-4-yl)aniline and the detailed mechanism of action of its derivatives is warranted to fully realize its therapeutic potential.

References

- 1. fishersci.com [fishersci.com]

- 2. 13296-04-3|4-(Pyridin-4-yl)aniline|BLD Pharm [bldpharm.com]

- 3. lgcstandards.com [lgcstandards.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 4-(PYRIDIN-4-YL)ANILINE | 13296-04-3 [chemicalbook.com]

- 6. almaaqal.edu.iq [almaaqal.edu.iq]

- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 8. Video: Boiling Points - Concept [jove.com]

The Biological Versatility of the 4-(Pyridin-4-yl)aniline Scaffold: A Technical Guide for Drug Discovery

An In-depth Review of Anticancer, Anti-inflammatory, and Antimicrobial Activities, Experimental Protocols, and Signaling Pathways

Introduction

The 4-(pyridin-4-yl)aniline core is a "privileged scaffold" in medicinal chemistry, serving as a foundational structure for a multitude of pharmacologically active agents. Its unique combination of a hydrogen-bond-accepting pyridine ring and a readily functionalizable aniline moiety makes it a versatile building block in modern drug discovery. While the parent compound may not have significant intrinsic biological activity, its derivatives have demonstrated a broad spectrum of therapeutic potential, most notably as potent kinase inhibitors for oncology. This technical guide provides a comprehensive overview of the biological activities of 4-(pyridin-4-yl)aniline derivatives, detailed experimental protocols for their evaluation, and visualizations of key biological pathways and experimental workflows to support researchers in the design and development of novel therapeutics.

Anticancer Activity: Kinase Inhibition

The most extensively documented biological activity of 4-(pyridin-4-yl)aniline derivatives is their ability to inhibit protein kinases, enzymes that play a critical role in cellular signaling pathways often dysregulated in cancer. The pyridine-aniline motif is well-established for its ability to form key interactions within the ATP-binding site of various kinases. The pyridine nitrogen often acts as a hinge-binding motif, while the aniline provides a vector for substitutions to enhance potency and selectivity.

Derivatives of this scaffold have been developed to target a range of kinases implicated in oncogenic signaling, including VEGFR, JNK, PI3K, p38 MAP kinase, and histone deacetylase 6 (HDAC6).

Kinase Inhibitory Potency

The following table summarizes the inhibitory activity of representative 4-(pyridin-4-yl)aniline derivatives and related structures against various kinases and cancer cell lines.

| Compound ID | Core Scaffold / Derivative | Target Kinase/Cell Line | IC50 (µM) | Reference |

| SK-25 | 4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one | MiaPaCa-2 | 1.95 | |

| Compound H42 | Pyridine Derivative | SKOV3 (Ovarian Cancer) | 0.87 | |

| Compound H42 | Pyridine Derivative | A2780 (Ovarian Cancer) | 5.4 | |

| Analog 1 | 2-Anilino-4-(Pyrazol-3-yl)-pyrimidine | JNK3 | 0.63 | |

| Analog 2 | 2-Anilino-4-(Pyrazol-3-yl)-pyridine | JNK3 | 0.16 | |

| Analog 3 | 2-Anilino, 5-Chloro-4-(Pyrazol-3-yl)-pyridine | JNK3 | 0.08 |

Note: Direct comparison of IC50 values should be approached with caution due to variations in assay conditions across different studies.

Mechanism of Action: p38 MAP Kinase Pathway

The p38 MAP kinase signaling pathway is a crucial regulator of cellular responses to inflammatory cytokines and stress, and its inhibition is a key therapeutic strategy in both inflammation and cancer. 4-(Pyridin-4-yl)aniline derivatives have been designed to target this pathway. The diagram below illustrates the general mechanism.

Anti-inflammatory Activity

Derivatives of pyridine have demonstrated significant anti-inflammatory effects in various preclinical models. The mechanism for this activity may be linked to their iron-chelating properties, as key enzymes in the inflammation pathway like cyclooxygenase (COX) and lipoxygenase (LOX) are heme-dependent.

An In-depth Technical Guide to the Photophysical and Electronic Properties of Pyridyl Aniline Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridyl aniline derivatives, a versatile class of organic compounds, have emerged as a focal point in materials science and medicinal chemistry. Their molecular architecture, characterized by an electron-donating aniline moiety and an electron-withdrawing pyridine ring, gives rise to a rich array of tunable photophysical and electronic properties.[1] This unique donor-acceptor structure facilitates intramolecular charge transfer (ICT), a key process governing their utility in diverse applications such as organic light-emitting diodes (OLEDs), fluorescent probes, and as scaffolds for kinase inhibitors. This technical guide provides a comprehensive overview of the synthesis, photophysical and electronic properties, and key experimental methodologies for the characterization of pyridyl aniline derivatives, intended to serve as a valuable resource for researchers in the field.

Core Structure and Synthetic Strategies

The fundamental structure of pyridyl aniline derivatives consists of a pyridine ring linked to an aniline moiety. The electronic and photophysical properties can be finely tuned by modifying the substitution pattern on both the pyridine and aniline rings, as well as by altering the relative position of the nitrogen atom in the pyridine ring and the point of attachment to the aniline.

Common synthetic routes to access these derivatives include palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling: This reaction typically involves the coupling of a pyridyl boronic acid with an aniline derivative bearing a halide or triflate group, or vice versa.[2][3][4]

Buchwald-Hartwig Amination: This method facilitates the formation of the C-N bond between a pyridine halide and an aniline.[5][6][7][8]

Photophysical Properties

The photophysical properties of pyridyl aniline derivatives are largely dictated by the nature of their intramolecular charge transfer (ICT) states. Upon photoexcitation, an electron is promoted from the electron-rich aniline moiety (donor) to the electron-poor pyridine moiety (acceptor). The energy and efficiency of the subsequent relaxation processes, such as fluorescence, are highly sensitive to the molecular structure and the surrounding environment.

Absorption and Emission Characteristics

Pyridyl aniline derivatives typically exhibit absorption maxima in the UV-visible region. The position of the absorption and emission bands can be modulated by the introduction of electron-donating or electron-withdrawing substituents on either the aniline or pyridine rings. For instance, 2-N-anilinopyridine shows a fluorescence peak at 383 nm when excited at 277 nm.

Table 1: Photophysical Data for Selected Pyridyl Aniline Derivatives

| Compound | Solvent | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ_F) | Lifetime (τ) (ns) | Reference |

| 2-N-Anilinopyridine | Various | - | 335-383 | - | - | |

| 2-N-Piperidinopyridine | Various | - | 372 | - | - | |

| 2-Amino-3-cyanopyridine Derivatives | Various | - | 350-437 | - | - | [9] |

| 2,6-bis(2-anilinoethynyl)pyridine Derivatives | - | - | - | - | - | [10][11] |

| 4'-(p-aminophenyl)-2,2':6',2''-terpyridine | Various | - | Dual Emission | - | - |

Note: This table is a compilation from various sources and serves as an illustrative example. Direct comparison between compounds should be made with caution due to varying experimental conditions.

Solvatochromism

The ICT character of the excited state often leads to a significant change in the dipole moment upon excitation. Consequently, the emission spectra of pyridyl aniline derivatives can be highly sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. An increase in solvent polarity typically stabilizes the more polar excited state, leading to a red-shift in the emission maximum.

Electronic Properties

The electronic properties of pyridyl aniline derivatives, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for their application in electronic devices. These energy levels can be experimentally determined using electrochemical methods like cyclic voltammetry and can also be estimated through computational chemistry.

HOMO and LUMO Energy Levels

The HOMO is predominantly localized on the electron-donating aniline moiety, while the LUMO is centered on the electron-withdrawing pyridine ring. The HOMO-LUMO energy gap determines the absorption and emission properties of the molecule. Substituents that increase the electron-donating ability of the aniline (e.g., methoxy, methyl groups) will raise the HOMO energy level, while electron-withdrawing groups on the pyridine ring (e.g., cyano, nitro groups) will lower the LUMO energy level, both leading to a smaller energy gap and a red-shift in the absorption and emission spectra.

Table 2: Electronic Properties of Selected Pyridyl Aniline Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Method | Reference |

| 4-Aminoaniline | - | - | - | DFT | [12] |

| 4-Nitroaniline | - | - | - | DFT | [12] |

| 4'-(4-nitrophenoxy)-N,N-bis(pyridin-2-ylmethyl)aniline | - | - | - | DFT | [13] |

Note: This table provides examples of computational data. Experimental values can be obtained from cyclic voltammetry.

Experimental Protocols

Accurate characterization of the photophysical and electronic properties of pyridyl aniline derivatives requires standardized experimental procedures.

Synthesis: Suzuki-Miyaura Coupling (General Protocol)

-

Reaction Setup: In an oven-dried Schlenk flask, combine the aryl halide (1.0 equiv.), pyridyl boronic acid (1.2-1.5 equiv.), and a base (e.g., K₂CO₃, 2.0 equiv.).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).

-

Degassing: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Solvent Addition: Add degassed solvent (e.g., a mixture of 1,4-dioxane and water) via syringe.

-

Reaction: Heat the mixture to reflux (typically 85-100 °C) and stir for the required time (monitor by TLC or LC-MS).

-

Work-up: After cooling, perform an aqueous work-up and extract the product with an organic solvent.

-

Purification: Purify the crude product by column chromatography.

Photophysical Measurements: Fluorescence Quantum Yield (Relative Method)

The relative quantum yield is determined by comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.

-

Sample and Standard Preparation: Prepare a series of dilute solutions of both the sample and the standard in the same solvent, with absorbances ranging from 0.02 to 0.1 at the excitation wavelength.

-

Absorbance Measurement: Record the UV-Vis absorption spectra for all solutions.

-

Fluorescence Measurement: Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrumental parameters.

-

Data Analysis: Integrate the area under the emission curves for each solution.

-

Calculation: Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The quantum yield of the sample (Φ_x) is calculated using the following equation:

Φ_x = Φ_std * (m_x / m_std) * (n_x² / n_std²)

where Φ is the quantum yield, m is the slope of the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent. The subscripts 'x' and 'std' refer to the sample and the standard, respectively.

Electronic Measurements: Cyclic Voltammetry

Cyclic voltammetry (CV) is used to determine the oxidation and reduction potentials of a molecule, from which the HOMO and LUMO energy levels can be estimated.

-

Solution Preparation: Prepare a solution of the pyridyl aniline derivative (typically 1-5 mM) in an anhydrous, deoxygenated solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).

-

Cell Assembly: Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

Measurement: Record the cyclic voltammogram by scanning the potential.

-

Calibration: Add a small amount of an internal standard with a known redox potential (e.g., ferrocene/ferrocenium, Fc/Fc⁺) and record the voltammogram again.

-

Data Analysis: Determine the onset oxidation (E_ox) and reduction (E_red) potentials from the voltammogram.

-

Energy Level Estimation: The HOMO and LUMO energy levels can be estimated using the following empirical equations (referenced against Fc/Fc⁺):

HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 4.8] LUMO (eV) = -[E_red (vs Fc/Fc⁺) + 4.8]

Conclusion

Pyridyl aniline derivatives represent a promising class of molecules with highly tunable photophysical and electronic properties. Their rich structure-property relationships, governed by the principles of intramolecular charge transfer, make them attractive candidates for a wide range of applications in materials science and drug discovery. A thorough understanding of their synthesis and characterization, as outlined in this guide, is essential for the rational design of new functional molecules with tailored properties. The provided experimental protocols and data serve as a foundational resource to facilitate further research and development in this exciting field.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scholarship.claremont.edu [scholarship.claremont.edu]

- 4. researchgate.net [researchgate.net]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 8. Buchwald -Hartwig Amination | OpenOChem Learn [learn.openochem.org]

- 9. sciforum.net [sciforum.net]

- 10. Synthesis and optoelectronic properties of 2,6-bis(2-anilinoethynyl)pyridine scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and optoelectronic properties of 2,6-bis(2-anilinoethynyl)pyridine scaffolds - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 12. thaiscience.info [thaiscience.info]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Solubility and Stability of 4-(Pyridin-4-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Pyridin-4-yl)aniline, a heterocyclic aromatic amine, is a crucial building block and intermediate in the synthesis of a wide array of pharmacologically active molecules, particularly kinase inhibitors. Its chemical structure, which incorporates both a pyridine ring and an aniline moiety, imparts a unique set of physicochemical properties that are of paramount importance for process chemistry, formulation development, and regulatory assessment. Understanding the solubility and stability of 4-(Pyridin-4-yl)aniline in various common solvents is fundamental to its effective utilization in drug discovery and development.

This technical guide provides a comprehensive overview of the solubility and stability characteristics of 4-(Pyridin-4-yl)aniline. It details experimental protocols for the determination of these properties and outlines potential degradation pathways, offering a foundational resource for scientists working with this compound.

Physicochemical Properties

A summary of the key physicochemical properties of 4-(Pyridin-4-yl)aniline is presented below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₀N₂ | [1][2] |

| Molecular Weight | 170.21 g/mol | [1][2] |

| Appearance | Yellow Powder | [1] |

| Melting Point | 232-234 °C | [3] |

| Boiling Point | 319.1 °C at 760 mmHg | [3] |

| pKa | 6.55 ± 0.10 (Predicted) | [1][3] |

| Storage | Keep in dark place, Inert atmosphere, Room temperature | [1][3] |

Solubility Profile

While specific quantitative solubility data for 4-(Pyridin-4-yl)aniline is not extensively available in peer-reviewed literature, a qualitative assessment of its expected solubility can be inferred from its structure based on the "like dissolves like" principle. The presence of a polar aniline group and a pyridine nitrogen atom suggests the potential for hydrogen bonding, while the aromatic rings contribute to its nonpolar character.

Table 1: Qualitative Solubility of 4-(Pyridin-4-yl)aniline in Common Solvents

| Solvent Class | Example Solvents | Expected Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The amino and pyridine groups can form hydrogen bonds with protic solvents. However, the hydrophobic nature of the two aromatic rings limits extensive solubility in water.[4] Solubility is expected to increase in acidic aqueous solutions due to the formation of a soluble salt. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High | The polarity of these solvents can effectively solvate the polar functionalities of the 4-(Pyridin-4-yl)aniline molecule through dipole-dipole interactions. |

| Non-Polar | Toluene, Hexane, Dichloromethane | Low | The overall polarity of the molecule due to the nitrogen heteroatoms is likely to limit its solubility in non-polar hydrocarbon solvents. |

Stability Profile and Degradation Pathways

The stability of 4-(Pyridin-4-yl)aniline is a critical parameter for its storage, handling, and use in synthetic processes. Like many aromatic amines, it may be susceptible to degradation under certain conditions.[5][6]

Key Factors Influencing Stability:

-

Oxidation: The aniline moiety is susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and certain metal ions. This can lead to the formation of colored impurities and polymeric materials.

-

pH: The compound's stability can be pH-dependent. Strongly acidic or basic conditions may catalyze hydrolysis or other degradation reactions.

-

Light: Photodegradation can occur upon exposure to UV or visible light, leading to the formation of radical species and subsequent degradation products.

-

Temperature: Elevated temperatures can accelerate the rate of all degradation pathways.

Potential Degradation Pathways:

Based on the chemistry of anilines and pyridines, the following degradation pathways are plausible:

-

Oxidation: The primary amine of the aniline ring can be oxidized to form nitroso, nitro, or polymeric species. The pyridine ring can be oxidized to its N-oxide.

-

Photodegradation: Exposure to light can induce the formation of radical intermediates, leading to a complex mixture of degradation products, including ring cleavage and polymerization.

-

Hydrolysis: While generally stable, under harsh acidic or basic conditions, cleavage of the C-C bond between the rings could potentially occur, though this is less likely than oxidation.

Table 2: Parameters for Stability Assessment of 4-(Pyridin-4-yl)aniline

| Parameter | Method | Purpose |

| Appearance | Visual Inspection | To detect changes in color or physical state. |

| Assay | HPLC-UV | To quantify the amount of 4-(Pyridin-4-yl)aniline remaining. |

| Purity/Degradation Products | HPLC-UV, LC-MS | To detect, quantify, and identify any degradation products formed. |

| Solubility | As per protocol in Section 5.1 | To assess any changes in solubility due to degradation. |

Experimental Protocols

Protocol for Determination of Solubility

This protocol outlines a general method for determining the solubility of 4-(Pyridin-4-yl)aniline in a given solvent.

Objective: To determine the approximate solubility of 4-(Pyridin-4-yl)aniline in various solvents at a specified temperature.

Materials:

-

4-(Pyridin-4-yl)aniline

-

Selected solvents (e.g., water, ethanol, DMSO, toluene)

-

Analytical balance

-

Vials with screw caps

-

Vortex mixer or shaker bath

-

Temperature-controlled environment (e.g., incubator, water bath)

-

Centrifuge

-

HPLC-UV system

Procedure:

-

Preparation: Add an excess amount of 4-(Pyridin-4-yl)aniline to a vial containing a known volume of the selected solvent (e.g., 1 mL). The amount should be sufficient to ensure a saturated solution with visible solid remaining.

-

Equilibration: Tightly cap the vial and place it in a shaker bath at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[7]

-

Phase Separation: After equilibration, centrifuge the vial at high speed to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

-

Dilution: Dilute the aliquot with a suitable solvent (mobile phase is often a good choice) to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample by a validated HPLC-UV method to determine the concentration of 4-(Pyridin-4-yl)aniline.

-

Calculation: Calculate the solubility based on the measured concentration and the dilution factor. Express the result in units such as mg/mL or mol/L.

Protocol for Stability Testing

This protocol is a general guideline for assessing the stability of 4-(Pyridin-4-yl)aniline under various stress conditions, aligned with ICH principles.[8][9][10]

Objective: To evaluate the intrinsic stability of 4-(Pyridin-4-yl)aniline and identify potential degradation products.

Forced Degradation (Stress Testing):

-

Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at a controlled temperature (e.g., 60°C).

-

Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and heat at a controlled temperature (e.g., 60°C).

-

Oxidative Degradation: Dissolve the compound in a solution containing a low concentration of hydrogen peroxide (e.g., 3%) at room temperature.

-

Photostability: Expose a solid sample and a solution of the compound to a calibrated light source (as per ICH Q1B guidelines).

-

Thermal Degradation: Expose a solid sample to elevated temperatures (e.g., 80°C).

Procedure for Each Condition:

-

Prepare a stock solution of 4-(Pyridin-4-yl)aniline in a suitable solvent.

-

Subject the sample (solid or solution) to the stress condition for a defined period (e.g., 0, 2, 4, 8, 24 hours).[8]

-

At each time point, withdraw a sample. If necessary, neutralize the acidic or basic samples.

-

Analyze the samples using a stability-indicating HPLC method. This method should be capable of separating the parent compound from all major degradation products.

-

Use LC-MS to obtain mass information for the identification of unknown degradation products.

Long-Term and Accelerated Stability Studies:

For more comprehensive stability assessment, long-term and accelerated studies should be conducted on the solid material in its proposed container closure system.[8][9][10]

-

Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

Samples should be tested at specified time points (e.g., 0, 3, 6, 9, 12, 24 months) for appearance, assay, and degradation products.[8][10]

Visualizations

Experimental Workflow for Solubility Determination

Caption: Workflow for determining the equilibrium solubility of a compound.

Factors Affecting the Stability of 4-(Pyridin-4-yl)aniline

Caption: Key environmental factors and their resulting degradation pathways.

Conclusion

The solubility and stability of 4-(Pyridin-4-yl)aniline are critical attributes that influence its application in pharmaceutical research and development. This guide provides a framework for understanding these properties based on its chemical structure and offers standardized protocols for their experimental determination. While a qualitative assessment suggests moderate solubility in polar aprotic solvents and limited solubility in non-polar and aqueous media, precise quantitative determination is recommended for specific applications. The compound is susceptible to degradation by oxidation, light, and elevated temperatures, necessitating careful handling and storage under inert, dark, and cool conditions. The provided protocols for solubility and stability testing serve as a valuable starting point for researchers to generate robust and reliable data for this important chemical intermediate.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 4-(PYRIDIN-4-YL)ANILINE | 13296-04-3 [chemicalbook.com]

- 3. lookchem.com [lookchem.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Mechanisms and pathways of aniline elimination from aquatic environments - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. edaegypt.gov.eg [edaegypt.gov.eg]

- 9. ema.europa.eu [ema.europa.eu]

- 10. qlaboratories.com [qlaboratories.com]

The Privileged Scaffold: A Technical Guide to 4-(Pyridin-4-yl)aniline in Modern Medicinal Chemistry

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of contemporary drug discovery, the identification and utilization of "privileged scaffolds" – molecular frameworks capable of binding to multiple biological targets – is a cornerstone of efficient medicinal chemistry. Among these, the 4-(pyridin-4-yl)aniline core has emerged as a particularly valuable and versatile scaffold. Its intrinsic chemical properties, including the hydrogen bond accepting capability of the pyridine nitrogen and the readily functionalizable aniline moiety, make it an ideal starting point for the development of potent and selective inhibitors, particularly for protein kinases.[1][2] This technical guide provides a comprehensive overview of the applications of 4-(pyridin-4-yl)aniline in medicinal chemistry, with a focus on its role in the development of kinase inhibitors for various therapeutic areas. We will delve into the synthesis of key derivatives, present quantitative biological data, provide detailed experimental protocols, and visualize the targeted signaling pathways.

Core Applications in Kinase Inhibition

The 4-(pyridin-4-yl)aniline scaffold is a well-established pharmacophore in a multitude of kinase inhibitors.[3] The pyridine ring often acts as a hinge-binding motif, forming crucial hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for potent inhibition. The aniline portion of the molecule provides a convenient vector for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[1] Derivatives of this scaffold have been successfully developed to target a range of kinases implicated in oncology and inflammatory diseases, including c-Jun N-terminal kinase (JNK), p38 mitogen-activated protein kinase (MAPK), vascular endothelial growth factor receptor (VEGFR), and the mesenchymal-epithelial transition factor (c-Met).[1][4]

Quantitative Analysis of Inhibitor Potency

The following tables summarize the in vitro inhibitory activities of representative kinase inhibitors derived from the 4-(pyridin-4-yl)aniline scaffold. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions.

Table 1: JNK Inhibitory Activity of 4-(Pyrazol-3-yl)-pyridine Derivatives [4]

| Compound ID | Core Scaffold | Substitution | Target Kinase | IC50 (µM) |

| 1 | 4-(Pyrazol-3-yl)-pyrimidine | 2-Anilino | JNK3 | 0.63 |

| 2 | 4-(Pyrazol-3-yl)-pyridine | 2-Anilino | JNK3 | 0.16 |

| 3 | 4-(Pyrazol-3-yl)-pyridine | 2-Anilino, 5-Chloro | JNK3 | 0.08 |

Table 2: p38α MAP Kinase Inhibitory Activity of Pyridinyl-based Compounds [3]

| Compound | Target Kinase | IC50 (nM) |

| Pyridinylquinoxaline derivative 6f | p38α MAP Kinase | 81 |

| Pyrido[2,3-b]pyrazine derivative 9e | p38α MAP Kinase | 38 |

| SB203580 (Reference inhibitor) | p38α MAP Kinase | ~500 |

Table 3: VEGFR-2 and c-Met Inhibitory Activity of Representative Derivatives [3][5]

| Compound | Target Kinase | IC50 (µM) |

| Pyridine bioisostere of Cabozantinib (Cmpd. 4) | c-Met | 0.0049 |

| Cabozantinib | c-Met | 0.0054 |

| Compound 10 (Pyridine-derived) | VEGFR-2 | 0.12 |

| Sorafenib (Reference inhibitor) | VEGFR-2 | 0.10 |

Signaling Pathways and Mechanisms of Action

To understand the therapeutic potential of 4-(pyridin-4-yl)aniline derivatives, it is crucial to visualize their points of intervention within key cellular signaling cascades.

Caption: Simplified p38 MAP Kinase signaling pathway and the point of intervention for inhibitors.

Caption: Simplified VEGFR-2 signaling pathway and the point of intervention for inhibitors.

Caption: Simplified c-Met signaling pathway and the point of intervention for inhibitors.

Experimental Protocols

The following section provides detailed methodologies for the synthesis of the 4-(pyridin-4-yl)aniline core and a representative kinase inhibition assay.

Synthesis of 4-(Pyridin-4-yl)aniline via Suzuki-Miyaura Coupling

This protocol outlines a general and widely applicable method for the synthesis of the 4-(pyridin-4-yl)aniline scaffold.[3]

Caption: General workflow for the synthesis of 4-(pyridin-4-yl)aniline.

Materials:

-

4-Haloaniline (e.g., 4-bromoaniline) (1.0 equiv.)

-

Pyridine-4-boronic acid (1.2 equiv.)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (0.01-0.05 equiv.)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0-3.0 equiv.)

-

Degassed solvent (e.g., 1,4-dioxane/water, toluene, or DMF)

Procedure:

-

To a dried reaction flask, add the 4-haloaniline, pyridine-4-boronic acid, and the base.

-

Purge the flask with an inert gas (e.g., argon or nitrogen).

-

Add the palladium catalyst and the degassed solvent.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired 4-(pyridin-4-yl)aniline.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol describes a common method for determining the IC50 value of a compound against a target kinase.[2]

Materials:

-

Purified recombinant kinase

-

Kinase-specific substrate

-

ATP

-

Kinase assay buffer

-

Test compound (serially diluted in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well white plates

-

Luminometer

Procedure:

-

Reagent Preparation: Thaw all reagents and keep them on ice. Prepare the kinase assay buffer, kinase/substrate solution, and serial dilutions of the test compound.

-

Reaction Setup: In a 384-well plate, add 1 µL of the serially diluted test compound or DMSO (vehicle control).

-

Initiate Kinase Reaction: Add 2 µL of the kinase/substrate mixture to each well, followed by 2 µL of ATP solution to initiate the reaction.

-

Incubation: Incubate the plate at room temperature for 60-120 minutes.

-

Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated to ATP, which is then used by a luciferase to produce a luminescent signal. Incubate for 30 minutes at room temperature.

-

Detection: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Conclusion

The 4-(pyridin-4-yl)aniline scaffold has proven to be a remarkably fruitful starting point for the discovery of potent and selective kinase inhibitors. Its favorable binding properties and synthetic tractability have enabled the development of a diverse range of compounds targeting key nodes in oncogenic and inflammatory signaling pathways. The data and protocols presented in this guide underscore the continued importance of this privileged scaffold in medicinal chemistry. As our understanding of kinase biology deepens, the rational design of novel inhibitors based on the 4-(pyridin-4-yl)aniline core will undoubtedly continue to yield promising therapeutic candidates for a host of human diseases.

References

Review of synthetic routes for 4-(pyridin-4-yl)aniline analogues

The second round of searches has yielded significant results. I have found detailed information on the Suzuki-Miyaura and Buchwald-Hartwig reactions, including some specific reaction conditions and yields that can be tabulated. I also gathered information on the Ullmann condensation as an alternative C-N bond-forming reaction.

Crucially, I have identified Nilotinib as an excellent real-world example of a drug featuring the 4-(pyridin-4-yl)aniline scaffold. I have found information on its synthesis, its mechanism of action as a Bcr-Abl tyrosine kinase inhibitor, and details of the Bcr-Abl signaling pathway. This provides the necessary information for the mandatory signaling pathway diagram.

However, I still need to find more specific quantitative data for a wider variety of 4-(pyridin-4-yl)aniline analogues to create comprehensive tables. The current data is somewhat fragmented. I also need to find more diverse experimental workflows or logical relationships to diagram using Graphviz, beyond a simple, generic synthesis workflow. For instance, a diagram illustrating the troubleshooting of a common synthetic problem or a comparison of different catalyst systems would be valuable.

Therefore, I will update my plan to focus on these areas to ensure the final output is as detailed and comprehensive as the user requested.I have gathered a substantial amount of information on the key synthetic routes (Suzuki-Miyaura, Buchwald-Hartwig, and Ullmann), including some specific reaction conditions and yields. I have also identified Nilotinib as a relevant drug example and have information on its synthesis and the Bcr-Abl signaling pathway it inhibits. I've also found resources on troubleshooting common issues in these coupling reactions, which will be useful for creating a unique Graphviz diagram.

However, to create a truly "in-depth technical guide," I need to consolidate the quantitative data into well-structured tables. I have some data points, but a more systematic collection would be beneficial. I also need to formulate detailed experimental protocols for each key reaction, drawing from the various sources. For the visualizations, I have the components for the Bcr-Abl signaling pathway and ideas for a troubleshooting workflow, but I need to start scripting these in the DOT language.

My next steps will focus on organizing the existing information and filling in any gaps to meet all the core requirements of the prompt. I will start by structuring the tables and then drafting the experimental protocols. Following that, I will create the Graphviz diagrams. Finally, I will assemble all the components into the comprehensive guide. As I have a good foundation of information, I will proceed with generating the content. Therefore, I will now set the plan to the final step.

FINAL ANSWER:An In-depth Technical Guide to the Synthetic Routes for 4-(Pyridin-4-yl)aniline Analogues

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the primary synthetic methodologies for the preparation of 4-(pyridin-4-yl)aniline and its analogues. This scaffold is a privileged core in medicinal chemistry, notably as a key structural component of numerous kinase inhibitors. This document details the most prevalent and effective synthetic strategies, including Suzuki-Miyaura, Buchwald-Hartwig, and Ullmann cross-coupling reactions. It presents a comparative analysis of these routes, supported by tabulated quantitative data, detailed experimental protocols, and workflow visualizations to aid in the rational design and synthesis of novel therapeutic agents.

Core Synthetic Strategies

The construction of the biaryl framework of 4-(pyridin-4-yl)aniline analogues predominantly relies on transition-metal-catalyzed cross-coupling reactions. The choice of method often depends on the availability of starting materials, functional group tolerance, and desired scale of the synthesis.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and versatile method for the formation of C-C bonds, and it is widely employed for the synthesis of 4-(pyridin-4-yl)aniline analogues. This reaction typically involves the palladium-catalyzed cross-coupling of a pyridine-containing boronic acid or ester with an aniline-containing aryl halide or triflate (or vice-versa).

Table 1: Suzuki-Miyaura Coupling Reaction Parameters and Yields

| Entry | Aryl Halide/Triflate | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromo-3-methylaniline | Pyridine-4-boronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 90-100 | 12-18 | 75-90[1] |

| 2 | 4-Chlorobenzonitrile | Lithium triisopropyl 2-pyridylboronate | Pd₂(dba)₃ (1.5) | 2-di-t-butylphosphino-2',4',6'-tri-i-propylbiphenyl (3) | KF | 1,4-Dioxane | 100 | 12 | 73 |

| 3 | 4-n-Butylchlorobenzene | Lithium triisopropyl 2-pyridylboronate | Pd₂(dba)₃ (1.5) | 2-di-t-butylphosphino-2',4',6'-tri-i-propylbiphenyl (3) | KF | 1,4-Dioxane | 100 | 12 | 76 |

| 4 | 5-Bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide | Phenylboronic acid | Pd(OAc)₂ (10) | - | CsF | Toluene/H₂O | 100 | 12 | 85[2] |

Experimental Protocol: Synthesis of 3-Methyl-4-(pyridin-4-yl)aniline via Suzuki-Miyaura Coupling [1]

-

Materials: 4-Bromo-3-methylaniline, Pyridine-4-boronic acid, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Potassium Carbonate (K₂CO₃), 1,4-Dioxane (anhydrous), and degassed water.

-

Procedure:

-

To a dried reaction flask, add 4-bromo-3-methylaniline (1.0 equiv.), pyridine-4-boronic acid (1.2 equiv.), and K₂CO₃ (2.0 equiv.).

-

Purge the flask with an inert gas (e.g., argon or nitrogen).

-

Add the palladium catalyst, Pd(PPh₃)₄ (0.05 equiv.), and the degassed solvent system of 1,4-dioxane and water (4:1 ratio).

-

Heat the reaction mixture to 90-100 °C and stir vigorously until the starting material is consumed, as monitored by TLC or LC-MS (typically 12-18 hours).

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 3-methyl-4-(pyridin-4-yl)aniline.

-

Troubleshooting Suzuki-Miyaura Reactions with Pyridine Boronic Acids

A common challenge in the Suzuki-Miyaura coupling involving pyridine boronic acids is the undesired protodeboronation side reaction. The following diagram outlines a logical workflow for troubleshooting this issue.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds and serves as a key strategy for synthesizing 4-(pyridin-4-yl)aniline analogues, particularly when the aniline moiety is introduced in the final steps. This palladium-catalyzed reaction couples an amine with an aryl halide or triflate.

Table 2: Buchwald-Hartwig Amination Reaction Parameters and Yields

| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 3-Bromo-4-indolylmaleimide | Aniline | Pd₂(dba)₃ (5) | Xantphos (10) | Cs₂CO₃ | Toluene | 100 | 12 | 95[3] |

| 2 | 3-Bromo-4-indolylmaleimide | 2-Aminopyridine | Pd₂(dba)₃ (5) | Xantphos (10) | Cs₂CO₃ | Toluene | 100 | 12 | 88[3] |

| 3 | Aryl Chloride | Primary Amine | Pd(OAc)₂ (1) | CyPFtBu (1.5) | NaOtBu | Toluene | 100 | 18 | 90-99 |

| 4 | 4-Chloropyridine | Benzophenone Imine | Pd(OAc)₂ (0.005) | Josiphos ligand | NaOtBu | Toluene | 100 | 18 | >98[4] |

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

-

Materials: Aryl halide (e.g., 4-chloropyridine derivative), amine (e.g., substituted aniline), palladium catalyst (e.g., Pd₂(dba)₃), phosphine ligand (e.g., Xantphos), and a strong base (e.g., NaOtBu or Cs₂CO₃), and an anhydrous aprotic solvent (e.g., toluene or 1,4-dioxane).

-

Procedure:

-

In an oven-dried Schlenk flask, combine the aryl halide (1.0 equiv.), the palladium catalyst, and the phosphine ligand.

-

Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

-

Add the anhydrous solvent, followed by the amine (1.2 equiv.) and the base (1.5 equiv.).

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent, and wash the combined organic layers with brine.

-

Dry the organic phase, concentrate, and purify the residue by column chromatography.

-

Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-N and C-O bonds. While it often requires harsher conditions (higher temperatures and polar aprotic solvents) than palladium-catalyzed methods, modern advancements with the use of ligands have made it a viable alternative, especially for large-scale synthesis where cost is a factor.

Table 3: Ullmann Condensation Reaction Parameters and Yields

| Entry | Aryl Halide | Nucleophile | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 4-Iodotoluene | Pyrazole | CuI (10) | L-proline | K₂CO₃ | DMSO | 90 | 85-95 |

| 2 | 2-Iodopyridine | Iodobenzene | Au nanoparticles | - | - | DMF | 150 | 50[5] |

| 3 | Aryl Iodide | Aniline | CuI (1-5) | Phenanthroline | K₂CO₃ | DMF | 120-150 | Moderate to Good |

| 4 | Aryl Bromide | Aniline | CuI | 6-hydroxy picolinohydrazide | K₂CO₃ | Methanol/Ethanol | RT | Good[6] |

Experimental Protocol: Ligand-Accelerated Ullmann Condensation

-

Materials: Aryl halide, amine or alcohol, copper(I) iodide (CuI), a ligand (e.g., L-proline or a phenanthroline derivative), a base (e.g., K₂CO₃ or K₃PO₄), and a high-boiling polar solvent (e.g., DMF or DMSO).

-

Procedure:

-

To a reaction vessel, add the aryl halide (1.0 equiv.), the nucleophile (1.5 equiv.), CuI (5-10 mol%), the ligand (10-20 mol%), and the base (2.0 equiv.).

-

Add the solvent and heat the mixture to the required temperature (typically >100 °C).

-

Stir the reaction until the starting material is consumed (monitor by TLC or GC-MS).

-

Cool the reaction mixture, dilute with water, and extract with an organic solvent.

-

Wash the combined organic layers with water and brine, then dry and concentrate.

-

Purify the crude product by chromatography or recrystallization.

-

Application in Drug Development: The Nilotinib Case Study

The 4-(pyridin-4-yl)aniline scaffold is a cornerstone of the tyrosine kinase inhibitor, Nilotinib, which is used in the treatment of chronic myeloid leukemia (CML).

Synthesis of Nilotinib

The synthesis of Nilotinib showcases the practical application of the synthetic strategies discussed. A key step involves the condensation of 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid with 3-(trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)aniline.

Experimental Protocol: Final Amide Coupling Step in Nilotinib Synthesis [7]

-

Materials: 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid, N-Methyl-pyrrolidone (NMP), Thionyl chloride (SOCl₂), 3-(trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)aniline.

-

Procedure:

-

To a 1 L glass reactor, add 4-methyl-3-{[4-(pyridin-3-yl) pyrimidin-2-yl]amino}benzoic acid (80.0 g, 0.26 mol) and N-Methyl-pyrrolidone (400 mL).

-

Heat the mixture to 60 °C, then add SOCl₂ (24 mL, 0.33 mol) over 15 minutes. Stir the resulting mixture at 60 °C for 1 hour to form the acid chloride.

-

Add 3-(trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)aniline (69.2 g, 0.29 mol) and heat the reaction mixture to 90 °C for 3 hours.

-

Add water (500 mL) and heat to 80 °C. Adjust the pH to 11-12 with 47% NaOH solution.

-

Cool the suspension to 40 °C, stir for 2 hours, filter, and wash with water to yield the crude product.

-

The crude solid is slurried in water (1 L) at 40 °C for 1 hour, filtered, washed with water, and dried under vacuum to obtain Nilotinib base (94% yield).

-

Mechanism of Action and the Bcr-Abl Signaling Pathway

Nilotinib functions by inhibiting the Bcr-Abl tyrosine kinase, an oncoprotein that is constitutively active in CML. This oncoprotein drives cell proliferation and survival through several downstream signaling pathways.

Conclusion

The synthesis of 4-(pyridin-4-yl)aniline and its analogues is a well-established field, with the Suzuki-Miyaura and Buchwald-Hartwig reactions being the most prominent and versatile methods. The choice of synthetic route is dictated by factors such as substrate availability, desired substitution patterns, and scalability. The importance of this scaffold in medicinal chemistry, exemplified by the potent kinase inhibitor Nilotinib, underscores the continued relevance of developing and optimizing these synthetic methodologies for the discovery of new and improved therapeutic agents. This guide provides a foundational understanding of these key synthetic routes and their practical application in drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. ias.ac.in [ias.ac.in]

- 3. youtube.com [youtube.com]

- 4. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Nilotinib synthesis - chemicalbook [chemicalbook.com]

Computational studies on the molecular structure of 4-(pyridin-4-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the computational methodologies used to study the molecular structure and electronic properties of 4-(pyridin-4-yl)aniline. This molecule, featuring a pyridine ring linked to an aniline moiety, is a significant scaffold in medicinal chemistry and materials science. Understanding its conformational preferences, electronic distribution, and spectroscopic signatures is crucial for the rational design of novel therapeutic agents and functional materials. This document outlines the theoretical framework, computational protocols, and expected data from such studies, leveraging established computational chemistry techniques.

Introduction to the Molecular Structure

4-(pyridin-4-yl)aniline (C₁₁H₁₀N₂) is an aromatic compound characterized by a central carbon-carbon bond connecting a phenyl group, substituted with an amino group (-NH₂), to a pyridine ring at the 4-position. The torsional or dihedral angle between the two aromatic rings is a key determinant of the molecule's overall three-dimensional shape and its ability to interact with biological targets or other molecules in a material's crystal lattice. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating these structural and electronic nuances.

Computational Methodology

A typical computational study on 4-(pyridin-4-yl)aniline involves a multi-step process to determine the most stable conformation and to calculate its various molecular properties.

Geometry Optimization and Conformational Analysis

The first step is to find the minimum energy structure of the molecule. This is achieved through geometry optimization. Due to the rotational freedom around the C-C bond linking the two rings, a conformational analysis is necessary to identify the most stable arrangement (i.e., the global minimum on the potential energy surface).

Experimental Protocol: Geometry Optimization

-

Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is used.

-

Method: Density Functional Theory (DFT) is a widely used method that provides a good balance between accuracy and computational cost.

-

Functional: The B3LYP hybrid functional is a common choice for organic molecules.

-

Basis Set: The 6-311++G(d,p) basis set is typically employed to provide a good description of the electronic structure.

-

Procedure:

-

An initial 3D structure of 4-(pyridin-4-yl)aniline is built.

-

A potential energy surface scan is performed by systematically rotating the dihedral angle between the pyridine and aniline rings.

-

The lowest energy conformer from the scan is then subjected to a full geometry optimization without any constraints.

-

Frequency calculations are performed on the optimized structure to confirm that it is a true energy minimum (i.e., no imaginary frequencies).

-

Electronic Properties

Once the optimized geometry is obtained, a single-point energy calculation is performed to determine various electronic properties.

Experimental Protocol: Electronic Property Calculation

-

Software and Method: The same software, functional, and basis set from the geometry optimization are used.

-

Procedure:

-

Using the optimized molecular geometry, a single-point energy calculation is performed.

-

From the output of this calculation, various electronic properties are extracted.

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability.

-

Mulliken Atomic Charges: These calculations provide an estimate of the partial charge on each atom, offering insights into the molecule's polarity and electrostatic potential.

-

Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the electron density distribution and to identify regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).

-

Spectroscopic Analysis

Computational methods can also predict spectroscopic data, which can then be compared with experimental results for validation of the computational model.

Experimental Protocol: Spectroscopic Data Prediction

-

Software and Method: The same computational setup is used.

-

Procedure:

-

FT-IR and Raman Spectra: Frequency calculations, besides confirming a minimum energy structure, also provide the vibrational frequencies and intensities. These can be used to simulate the infrared and Raman spectra of the molecule.

-

NMR Spectra: Gauge-Independent Atomic Orbital (GIAO) calculations are performed to predict the ¹H and ¹³C NMR chemical shifts. These theoretical values can be correlated with experimental NMR data.